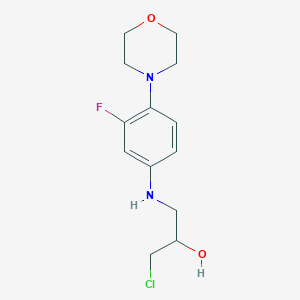
1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol is a complex organic compound characterized by the presence of a chloro group, a fluoro group, and a morpholine ring attached to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-fluoro-4-nitroaniline, undergoes reduction to form 3-fluoro-4-aniline.
Morpholine Substitution: The aniline derivative is then reacted with morpholine under suitable conditions to introduce the morpholine ring.
Chlorination and Propanol Addition: The final step involves the chlorination of the intermediate product followed by the addition of propanol to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.
Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various aniline derivatives.
科学的研究の応用
1-Chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用機序
The mechanism of action of 1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro groups can enhance binding affinity and specificity, while the morpholine ring may contribute to the compound’s overall stability and solubility.
類似化合物との比較
1-Chloro-3-(4-morpholin-4-ylanilino)propan-2-ol: Lacks the fluoro group, which may affect its reactivity and binding properties.
1-Chloro-3-(3-fluoro-4-piperidin-4-ylanilino)propan-2-ol: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic profile.
Uniqueness: The unique combination of the chloro, fluoro, and morpholine groups in 1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol provides distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
特性
IUPAC Name |
1-chloro-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O2/c14-8-11(18)9-16-10-1-2-13(12(15)7-10)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGHQKBSPVNNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC(CCl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)
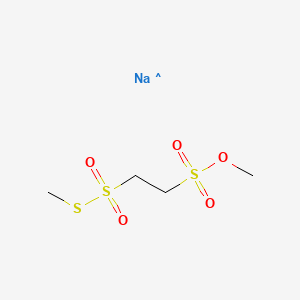


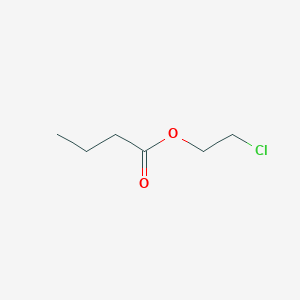
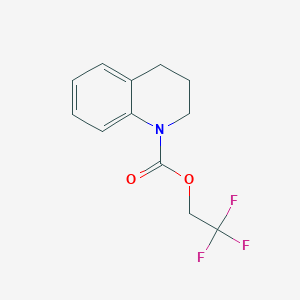
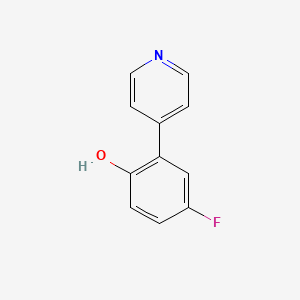

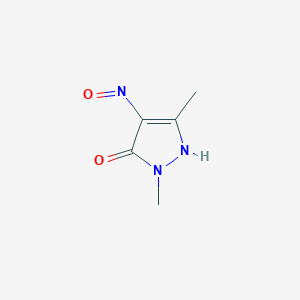
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)
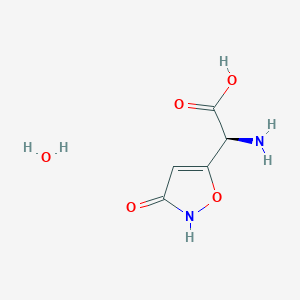

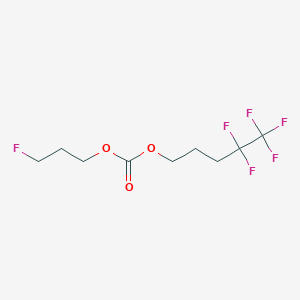
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
